molecular formula C17H12N4O3 B2899130 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938001-06-0

6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide

Cat. No.: B2899130
CAS No.: 938001-06-0
M. Wt: 320.308
InChI Key: FXKOADZFLHEFEU-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide ( 938001-06-0) is a chemical compound with the molecular formula C17H12N4O3 and a molecular weight of 320.30200 g/mol. Its calculated density is 1.370 g/cm³ at 20 °C . This compound belongs to the class of isoxazolopyridine derivatives, which are of significant interest in medicinal chemistry. The structure combines an isoxazolo[5,4-b]pyridine core with a carbohydrazide functional group and furanyl and phenyl substituents. The pyridine-carbohydrazide scaffold is a well-known pharmacophore in drug discovery . Research on similar scaffolds, particularly pyridine-4-carbohydrazide , has demonstrated a wide range of potential therapeutic applications, including as antitubercular, antimicrobial, and anticancer agents . The presence of the hydrazide group is a key feature, as it allows for the formation of various derivatives, such as Schiff bases, which can be designed to enhance lipophilicity and improve penetration through biological membranes . The specific substitution pattern of this compound suggests it is a valuable building block for researchers exploring structure-activity relationships. It serves as a key intermediate for synthesizing novel compounds for high-throughput screening, antimicrobial testing, and computational studies like molecular docking and ADMET profiling . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c18-20-16(22)11-9-12(13-7-4-8-23-13)19-17-14(11)15(21-24-17)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKOADZFLHEFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse literature sources.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H15N3O2C_{17}H_{15}N_3O_2 and has a molecular weight of approximately 293.32 g/mol. Its structure includes a fused isoxazole and pyridine ring system, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with isoxazole derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted synthesis techniques to enhance reaction efficiency.

Antiviral Activity

Recent studies have shown that derivatives of isoxazolo-pyridine compounds exhibit significant antiviral properties. For instance, compounds structurally related to this compound have demonstrated activity against viruses such as H5N1 and SARS-CoV-2.

Table 1 summarizes the antiviral activities observed in related compounds:

Compound No.IC50 (μM)Virus TargetReference
Compound A3.669SARS-CoV-2
Compound B60H5N1
Compound C240.6HCV (Hepatitis C)

The mechanism by which these compounds exert their antiviral effects includes inhibition of viral replication and interference with viral protease activity. For example, some related compounds have been shown to inhibit the SARS-CoV-2 main protease with IC50 values significantly lower than standard antiviral agents like lopinavir.

Case Studies

Case Study 1: Antiviral Screening

In a study published in September 2023, a series of isoxazolo-pyridine derivatives were evaluated for their antiviral properties against SARS-CoV-2. The most potent compound exhibited an IC50 value of 3.669 μM, indicating strong inhibitory activity against viral replication in Vero-E6 cells. The study highlighted the importance of specific substituents on the phenyl ring in enhancing biological activity .

Case Study 2: Hypoxia Inducible Factor Modulation

Another area of research explored the modulation of hypoxia-inducible factors (HIF) by compounds similar to this compound. These compounds showed potential in cancer therapy by stabilizing HIF pathways, which are often dysregulated in tumors .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Bioactivity Reference CAS/Study
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide 3-Ph, 6-Furyl, 4-CONHNH$_2$ C${17}$H${12}$N$4$O$3$ 320.31 Antimicrobial activity Synthesized in
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide 3,6-Cyclopropyl, 4-CONHNH$_2$ C${13}$H${14}$N$4$O$2$ 258.28 Lab scaffold (no bioactivity reported) CAS 937600-30-1
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Me, 5-Cl, 6-Cyclopropyl, 4-COOH C${12}$H${9}$ClN$2$O$3$ 264.67 Not reported CAS 54709-10-3
6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Ph, 6-Pyrazolyl, 4-COOH C${18}$H${14}$N$4$O$3$ 334.33 Intermediate for drug synthesis CAS 1171701-49-7
6-(Furan-2-yl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-iPr, 6-Furyl, 4-COOH C${14}$H${12}$N$2$O$4$ 272.26 Not reported CAS 953738-43-7

Substituent Effects on Bioactivity

  • Furyl and Phenyl Groups : The presence of a furyl group at position 6 and phenyl at position 3 in the target compound correlates with antimicrobial activity, likely due to enhanced π-π stacking and hydrogen bonding with microbial targets .
  • Cyclopropyl vs. Aromatic Substituents : Compounds with cyclopropyl groups (e.g., 3,6-dicyclopropyl analogue) lack reported bioactivity, suggesting that aromatic substituents are critical for interaction with biological targets .
  • Carbohydrazide vs. Carboxylic Acid : The carbohydrazide moiety (CONHNH$_2$) in the target compound may improve solubility and hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., 6-(furan-2-yl)-3-isopropyl analogue), which are typically less active in antimicrobial assays .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound (320.31 g/mol) falls within the acceptable range for drug-likeness, whereas smaller analogues (e.g., 272.26 g/mol) may exhibit better bioavailability .

Preparation Methods

Synthesis of the Carboxylic Acid Precursor

Construction of the Isoxazolo[5,4-b]pyridine Core

The synthesis of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 937597-65-4), the immediate precursor to the carbohydrazide, typically employs intramolecular cyclization. A validated approach involves:

  • Starting Material : 2-Chloro-3-nitropyridine derivatives, functionalized with furyl and phenyl groups at positions 6 and 3, respectively.
  • Cyclization : Intramolecular nucleophilic substitution of the nitro group by an oxygen nucleophile (e.g., hydroxylamine) under basic conditions.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃) or triethylamine
  • Temperature: 80–100°C
  • Yield: 70–85%.
Table 1: Representative Cyclization Conditions for Isoxazolo[5,4-b]pyridine Formation
Starting Material Base Solvent Temperature (°C) Yield (%)
2-Chloro-3-nitro-6-furylpyridine K₂CO₃ Ethanol 80 78
2-Chloro-3-nitro-6-furylpyridine Triethylamine DMF 100 85

Functionalization of the Core Structure

Post-cyclization, the carboxylic acid group is introduced via:

  • Oxidation : Controlled oxidation of a methyl or hydroxymethyl group at position 4 using potassium permanganate (KMnO₄) in acidic media.
  • Carboxylation : Direct carboxylation via carbon dioxide insertion under palladium catalysis.

Optimization Note : Palladium-catalyzed carboxylation achieves higher regioselectivity (yield: 65–72%) compared to oxidation (yield: 50–60%).

Formation of the Carbohydrazide Derivative

Hydrazination of the Carboxylic Acid

The conversion of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid to its carbohydrazide derivative follows a nucleophilic acyl substitution mechanism:

General Procedure :

  • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) or anhydrous hydrazine.
  • Conditions :
    • Solvent: Ethanol or methanol.
    • Catalyst: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
    • Temperature: Reflux (78–80°C for ethanol; 64–65°C for methanol).
    • Reaction Time: 6–12 hours.
Table 2: Comparative Hydrazination Conditions
Acid Source Solvent Catalyst Time (h) Yield (%)
Hydrazine hydrate Ethanol HCl 8 88
Anhydrous hydrazine Methanol H₂SO₄ 6 92

Mechanistic Insights

The reaction proceeds via:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by hydrazine at the carbonyl carbon.
  • Deprotonation to form the stable carbohydrazide.

Side Reactions :

  • Over-reaction to form hydrazones (mitigated by stoichiometric control).
  • Oxidation of hydrazine to diazenes (prevented by inert atmosphere).

Optimization Strategies

Solvent Selection

Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing transition states. Nonpolar solvents result in incomplete conversion (<50% yield).

Catalytic Additives

  • Acidic Catalysts : HCl or H₂SO₄ (1–2 mol%) improve yields by 15–20%.
  • Molecular Sieves : Reduce water content, minimizing hydrolysis (yield increase: 8–10%).

Temperature and Time

  • Lower Temperatures (50–60°C): Require extended times (24–48 h) but reduce side products.
  • Reflux Conditions : Optimal balance between speed and yield.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.5 ppm).
    • Hydrazide NH₂ (δ 4.1–4.3 ppm, broad singlet).
  • IR Spectroscopy :
    • C=O stretch: 1680–1700 cm⁻¹ (carboxylic acid).
    • N-H stretch: 3300–3350 cm⁻¹ (hydrazide).

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization (solvent: ethanol/water).
  • Melting Point : 215–218°C (decomposition observed above 220°C).

Industrial Scalability Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer, reduced reaction time (3–4 h), and consistent yields (90–92%).
  • Equipment : Microreactors with Pd-coated channels for carboxylation steps.

Green Chemistry Metrics

  • E-Factor : 0.8 (solvent recovery reduces waste).
  • Atom Economy : 85% (high due to minimal protecting groups).

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., furyl protons at δ 6.2–7.1 ppm, phenyl protons at δ 7.3–7.6 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments (e.g., loss of hydrazide moiety) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity and stability under ambient conditions .

How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

Q. Advanced

  • Core Modifications : Replace the furyl group with pyrazolo or thiazole moieties to alter electron density and binding affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to enhance antimicrobial activity, as seen in analogous isoxazolopyridines .
  • Hydrazide Functionalization : Replace hydrazide with acyl or sulfonamide groups to improve metabolic stability .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MIC for antimicrobial testing) to minimize variability .
  • Dose-Response Analysis : Compare EC₅₀ values across studies; discrepancies may arise from differences in compound solubility (e.g., DMSO vs. aqueous buffers) .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed journals to identify trends, excluding outliers with poor purity (<90%) .

What in vitro assays are suitable for initial biological evaluation of this compound?

Q. Basic

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the isoxazole scaffold’s known targets .

How can computational methods be integrated to study the mechanistic interactions of this compound?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), guided by the furyl group’s π-π stacking potential .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with hydrazide .
  • QSAR Models : Train models on PubChem data to predict logP and bioavailability, optimizing substituents for CNS penetration .

What are the challenges in optimizing reaction conditions for scale-up synthesis?

Q. Advanced

  • Solvent Selection : Replace THF with ethanol/water mixtures to improve safety and reduce costs .
  • Catalyst Efficiency : Screen alternatives to Pd(OAc)₂ (e.g., CuI) for cyclization steps to enhance yield (>80%) .
  • Process Control : Implement inline FTIR to monitor intermediate formation and reduce batch variability .

How can researchers assess the purity and stability of this compound under varying storage conditions?

Q. Basic

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via HPLC (e.g., hydrazide hydrolysis to carboxylic acid) .
  • Light Sensitivity : Expose to UV (365 nm) for 48 hours; track absorbance shifts at λmax = 270 nm .
  • Cyclic Voltammetry : Assess redox stability in PBS (pH 7.4) to predict shelf life .

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